molecular formula C8H14O4 B8215948 (2S)-2-methoxy-2-(oxan-4-yl)acetic acid

(2S)-2-methoxy-2-(oxan-4-yl)acetic acid

Cat. No.: B8215948
M. Wt: 174.19 g/mol
InChI Key: ORZOOVJFLSECKW-ZETCQYMHSA-N
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Description

(2S)-2-methoxy-2-(oxan-4-yl)acetic acid (CAS 1549532-11-7) is a chiral carboxylic acid of high interest in medicinal chemistry and drug discovery. This compound features a methoxy-substituted acetic acid core linked to a tetrahydropyran (oxan-4-yl) ring, presenting a unique stereochemical and structural profile for the design of novel bioactive molecules . With a molecular formula of C8H14O4 and a molecular weight of 174.19 g/mol, it serves as a versatile building block for organic synthesis . Compounds with closely related scaffolds, such as those incorporating the oxan (tetrahydropyran) moiety, have demonstrated significant research value as inhibitors of serine proteases like MASP (Mannose-binding lectin-associated serine protease) . The MASP pathway is a key component of the complement system in innate immunity, and its dysregulation is implicated in a range of disorders . Therefore, this compound is a critical intermediate for researchers developing potential therapeutics for renal and cardiovascular diseases, as well as ischemia-reperfusion injuries . This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-methoxy-2-(oxan-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-11-7(8(9)10)6-2-4-12-5-3-6/h6-7H,2-5H2,1H3,(H,9,10)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZOOVJFLSECKW-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H](C1CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds vary in substituents at the α-carbon, altering physicochemical properties and biological activities. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of (2S)-2-Methoxy-2-(oxan-4-yl)acetic Acid with Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physicochemical Properties Reported Applications/Bioactivity
This compound C₈H₁₄O₄ 174.19 Methoxy, oxan-4-yl Moderate lipophilicity (logP ~0.5); pKa ~3.5 Potential chiral building block
2-(Oxan-4-yl)acetic acid C₇H₁₂O₃ 144.17 Oxan-4-yl Lower lipophilicity (logP ~0.2); pKa ~4.2 Intermediate in organic synthesis
2-Methoxy-2-(4-methoxyphenyl)acetic acid C₁₀H₁₂O₄ 196.20 Methoxy, 4-methoxyphenyl Higher logP (~1.8*); acidic (pKa ~3.0) Analgesic research
(S)-2-Methoxy-2-(1-naphthyl)propanoic acid C₁₄H₁₄O₃ 230.26 Methoxy, 1-naphthyl, propanoic High lipophilicity (logP ~3.0); pKa ~3.2 Flavoring agent, insect attractant
2-Acetamido-2-(oxan-4-yl)acetic acid C₈H₁₃NO₃ 187.19 Acetamido, oxan-4-yl Polar (logP ~-0.5*); zwitterionic Biologically relevant fragment

*Estimated values based on substituent contributions.

Key Findings

Lipophilicity Trends :

  • The oxan-4-yl group increases lipophilicity compared to unsubstituted acetic acid but less than aromatic substituents (e.g., naphthyl in ).
  • Methoxy groups slightly reduce logP compared to alkyl chains but enhance solubility in polar solvents .

Acidity :

  • Electron-withdrawing groups (e.g., oxan-4-yl, methoxy) lower the pKa of the carboxylic acid (increasing acidity) relative to unsubstituted acetic acid (pKa ~2.5).

The oxan-4-yl group in the target compound may improve blood-brain barrier permeability in drug design due to its moderate lipophilicity .

Preparation Methods

Core Reaction Mechanism

The primary synthetic route involves a nucleophilic substitution reaction between tetrahydropyran-4-methanol and a chloroacetic acid derivative. The hydroxyl group of tetrahydropyran-4-methanol attacks the electrophilic carbon in chloroacetic acid, displacing the chloride ion and forming the ether linkage.

Key Reaction Conditions:

  • Base: Sodium hydroxide or potassium carbonate (1.2–2.0 equivalents)

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Temperature: 60–80°C for 8–12 hours.

Stereochemical Control

The (2S)-configuration is achieved through:

  • Chiral Auxiliaries: Use of (R)- or (S)-oxazolidinones to direct asymmetric induction during the substitution step.

  • Enzymatic Resolution: Hydrolysis of racemic mixtures using lipases (e.g., Candida antarctica lipase B) to isolate the (2S)-enantiomer with >90% enantiomeric excess.

Table 1: Comparative Yields for Stereochemical Control Methods

MethodCatalyst/EnzymeYield (%)Enantiomeric Excess (%)
Chiral Auxiliary(S)-Oxazolidinone6885
Enzymatic ResolutionCandida antarctica B7292

Oxidation and Functional Group Interconversion

Oxidation of Alcohol Intermediates

Secondary alcohols derived from tetrahydropyran precursors are oxidized to carboxylic acids using Jones reagent (CrO3/H2SO4) or potassium permanganate (KMnO4).

Reaction Scheme:

Tetrahydropyran-4-methanolH2SO4CrO3(2S)-2-methoxy-2-(oxan-4-yl)acetic acid\text{Tetrahydropyran-4-methanol} \xrightarrow[\text{H2SO4}]{\text{CrO3}} \text{(2S)-2-methoxy-2-(oxan-4-yl)acetic acid}

Optimization Data:

  • Jones Reagent: 78% yield at 0°C for 4 hours.

  • KMnO4: 65% yield in aqueous acetone at 25°C.

Methoxy Group Introduction

The methoxy group is introduced via Williamson ether synthesis:

  • Deprotonation of the hydroxyl group at the 2-position using NaH.

  • Reaction with methyl iodide (CH3I) in THF at 0°C.

Critical Note: Excess methyl iodide (>1.5 equivalents) ensures complete methylation, minimizing diastereomer formation.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Microreactor systems enhance heat transfer and mixing efficiency, achieving 85% yield at 100 g/hour throughput. Key parameters:

  • Residence Time: 15 minutes

  • Temperature Gradient: 70°C to 25°C for crystallization.

Purification Techniques

  • Chromatography: Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) removes diastereomeric impurities.

  • Crystallization: Ethanol/water (3:1) at −20°C yields >99% purity.

Table 2: Industrial-Scale Yield and Purity Data

ParameterBatch ReactorContinuous Flow Reactor
Yield (%)7285
Purity (%)9599
Throughput (g/day)5002400

Mechanistic Insights and Byproduct Analysis

Anchimeric Assistance in Ether Formation

Steric hindrance from the tetrahydropyran ring promotes anchimeric assistance during nucleophilic substitution, reducing byproducts like elimination compounds. Computational studies (DFT) confirm a 15 kcal/mol lower activation energy for the anchimerically assisted pathway.

Common Byproducts and Mitigation

  • Diastereomers: Controlled via low-temperature methylation (−10°C) and chiral catalysts.

  • Over-Oxidation Products: Avoided by limiting oxidation reaction times to <6 hours.

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